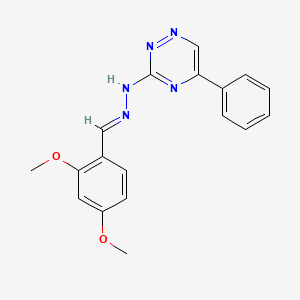![molecular formula C11H15ClN2O3S B5817061 2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)
2-chloro-5-[(diethylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(diethylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as CDB-2914 and has been studied for its ability to act as a progesterone receptor modulator. In
Wirkmechanismus
The mechanism of action of 2-chloro-5-[(diethylamino)sulfonyl]benzamide involves binding to the progesterone receptor and modulating its activity. This compound has been shown to have both agonist and antagonist effects on the progesterone receptor, depending on the tissue and context in which it is used. CDB-2914 has been shown to inhibit the action of progesterone in the uterus, leading to potential applications in contraception and prevention of preterm birth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-5-[(diethylamino)sulfonyl]benzamide are primarily related to its ability to modulate the activity of the progesterone receptor. This compound has been shown to inhibit the action of progesterone in the uterus, leading to changes in the menstrual cycle and potential applications in contraception and prevention of preterm birth. CDB-2914 has also been studied for its potential in the treatment of endometriosis, a condition in which the tissue that normally lines the uterus grows outside of it, leading to pain and infertility.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-5-[(diethylamino)sulfonyl]benzamide in lab experiments include its ability to selectively modulate the activity of the progesterone receptor, its potential applications in contraception, prevention of preterm birth, and treatment of endometriosis, and its well-established synthesis method. However, limitations include potential off-target effects, the need for further research to fully understand its mechanism of action, and the fact that it is not yet approved for clinical use.
Zukünftige Richtungen
There are many potential future directions for research on 2-chloro-5-[(diethylamino)sulfonyl]benzamide. Some of these include further studies on its mechanism of action, potential applications in other areas of reproductive health, such as treatment of uterine fibroids and ovarian cancer, and development of more selective and potent progesterone receptor modulators. Additionally, research on the use of CDB-2914 in combination with other drugs for enhanced therapeutic effects could be explored.
Synthesemethoden
The synthesis of 2-chloro-5-[(diethylamino)sulfonyl]benzamide involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. This intermediate is then reacted with diethylamine to form 2-chloro-5-[(diethylamino)sulfonyl]benzoic acid, which is then converted to the final product, 2-chloro-5-[(diethylamino)sulfonyl]benzamide, through reaction with thionyl chloride and ammonia.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[(diethylamino)sulfonyl]benzamide has been extensively studied for its potential as a progesterone receptor modulator. Progesterone is a hormone that plays a crucial role in the menstrual cycle, pregnancy, and embryonic development. CDB-2914 has been shown to bind to the progesterone receptor and modulate its activity, leading to potential applications in contraception, treatment of endometriosis, and prevention of preterm birth.
Eigenschaften
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)18(16,17)8-5-6-10(12)9(7-8)11(13)15/h5-7H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYBJAANJPZFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)
![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)

![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)

![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)



![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)

![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
